molecular formula C17H23NO2 B1230919 Indolizomycin CAS No. 94935-24-7

Indolizomycin

Cat. No. B1230919
CAS RN: 94935-24-7
M. Wt: 273.37 g/mol
InChI Key: HLRLKFALZVILBO-HRYKOHBRSA-N
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Description

Indolizomycin is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Total Synthesis

  • Synthesis Achievements : The first total synthesis of racemic indolizomycin was achieved, involving functionalized indolizidine synthesis through various chemical processes, such as intramolecular vinylsilane/carbinol amide cyclization and epoxide introduction. This synthesis plays a crucial role in understanding the chemical structure and potential applications of indolizomycin (Kim, Chu-Moyer, Danishefsky, & Schulte, 1993).

Antitumor Properties

  • Indolocarbazole Antitumor Compounds : Indolizomycin belongs to the indolocarbazole family, which includes compounds like rebeccamycin and staurosporine, known for their potential in treating cancer and neurodegenerative disorders. Indolocarbazoles act as stabilizers of topoisomerase I-DNA complex or as inhibitors of protein kinases, showcasing their therapeutic potential in oncology (Salas & Méndez, 2009).

Combinatorial Biosynthesis

  • Production of Derivatives : Combinatorial biosynthesis technologies have been applied to produce a range of indolocarbazole derivatives. This approach utilizes gene clusters related to indolocarbazoles in microorganisms, leading to the creation of novel compounds with potential antitumor properties (Sánchez et al., 2005).

Engineering Biosynthetic Pathways

  • Pathway Analysis for Antitumor Derivatives : Research has focused on identifying and characterizing genes involved in the biosynthesis of indolocarbazoles in actinomycetes. By engineering these pathways, novel derivatives of indolocarbazoles have been generated, enhancing their antitumor activity (Sánchez, Méndez, & Salas, 2006).

Antiviral Activity

  • Indolosesquiterpenoids Synthesis and Activity : Indolizomycin, as a part of the indolosesquiterpenoid class, has been synthesized and evaluated for its antiviral activities. These compounds, including indolizomycin, show potential against viruses like herpes simplex virus-1 (HSV-1) (Meng et al., 2015).

Key Precursor Synthesis

  • Asymmetric Synthesis of Precursors : Studies have been conducted on the asymmetric synthesis of key precursors to indolizomycin, enhancing the understanding of its molecular structure and potential applications in drug development (Groaning & Meyers, 1999).

Isolation and Structural Elucidation

  • Antibiotic Discovery : Indolizomycin was originally isolated and structurally characterized as a new antibiotic produced by a strain obtained through interspecies fusion treatment. This discovery has implications for antibiotic development and understanding the bioactivity of such compounds (Gomi et al., 1984).

properties

CAS RN

94935-24-7

Product Name

Indolizomycin

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(1S,2R,4R,8S,9R,11S)-8-[(1E,3E,5E)-5-methylhepta-1,3,5-trienyl]-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol

InChI

InChI=1S/C17H23NO2/c1-3-11(2)6-4-5-7-14-12-10-13(12)17(19)16-15(20-16)8-9-18(14)17/h3-7,12-16,19H,8-10H2,1-2H3/b6-4+,7-5+,11-3+/t12-,13+,14+,15-,16-,17+/m1/s1

InChI Key

HLRLKFALZVILBO-HRYKOHBRSA-N

Isomeric SMILES

C/C=C(\C)/C=C/C=C/[C@H]1[C@@H]2C[C@@H]2[C@]3(N1CC[C@@H]4[C@H]3O4)O

SMILES

CC=C(C)C=CC=CC1C2CC2C3(N1CCC4C3O4)O

Canonical SMILES

CC=C(C)C=CC=CC1C2CC2C3(N1CCC4C3O4)O

synonyms

(1S,2R,3S,7R,8R)-7,8-epoxy-8a-hydroxy-1,2-dimethylene-3-(1E,3E,5E)-(5-methyl-1,3,5-heptatrienyl)octahydroindolizine
indolizomycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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